

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid CAS number

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Compound of Interest

Compound Name: 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid

Cat. No.: B454886

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An In-depth Technical Guide to 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic Acid

Foreword: Unveiling a Scaffold of Potential

In the landscape of drug discovery and medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. **3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid** emerges not as a widely documented compound, but as a molecule of significant latent potential. Its structure represents a deliberate convergence of two pharmacologically relevant motifs: the methoxybenzoic acid core, a frequent player in anti-inflammatory and analgesic agents, and the chlorophenoxy group, a moiety associated with a range of bioactivities.

This guide is structured to serve the discerning researcher. It moves beyond a simple recitation of data, offering instead a field-proven perspective on how to approach this molecule. We will construct a plausible and detailed synthetic pathway, outline a robust framework for its analytical characterization, and provide an expert-driven discussion on its potential applications. This document is designed to be a self-validating system, where the logic behind each proposed step is transparent, empowering researchers to not only replicate but also innovate upon these foundations.

Core Molecular Profile and Physicochemical Properties

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid is an aromatic carboxylic acid characterized by a central methoxybenzoic acid ring, which is further functionalized with a chlorophenoxy group linked via a methylene ether bridge. This specific arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

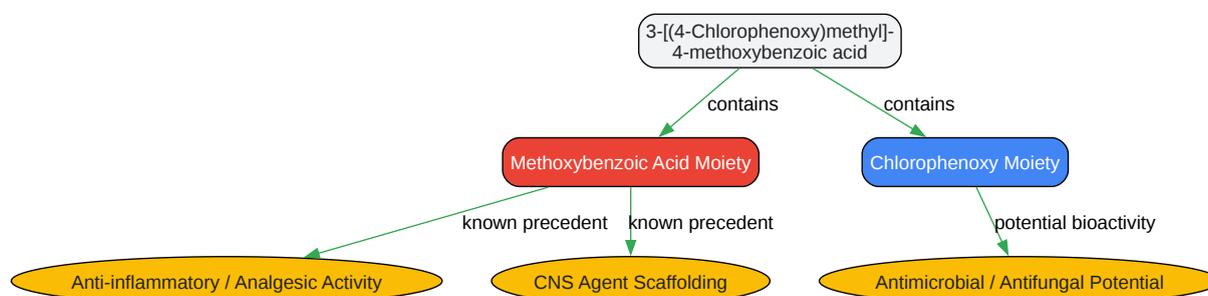
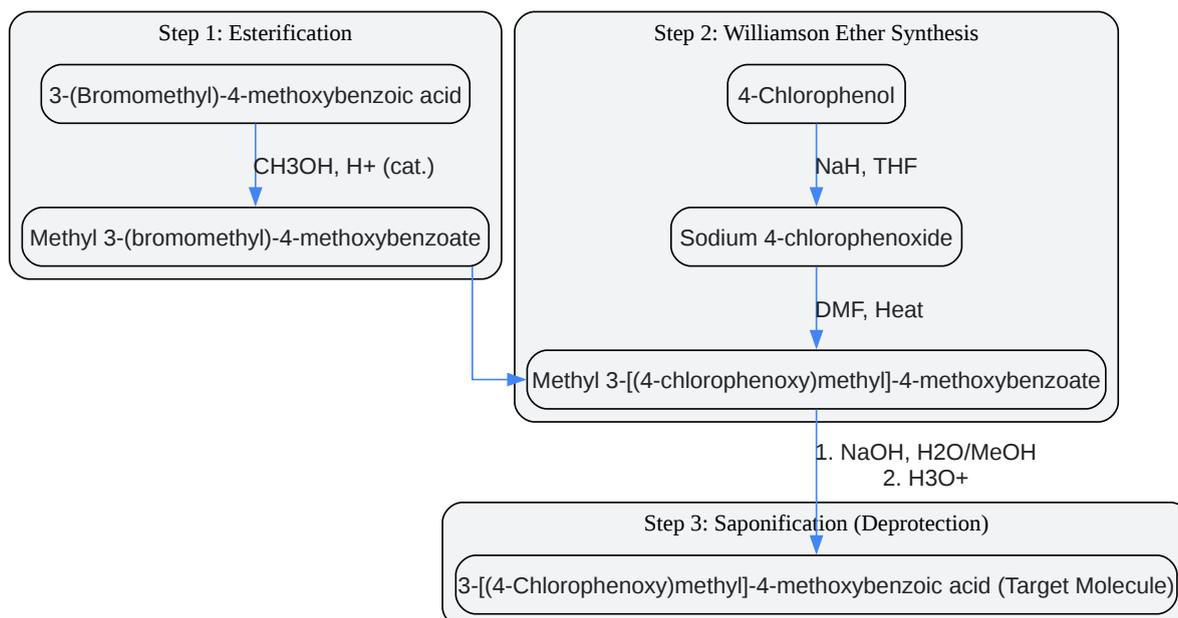
Property	Value	Source
CAS Number	438221-04-6	[1]
Molecular Formula	C ₁₅ H ₁₃ ClO ₄	[2]
Molecular Weight	292.72 g/mol	[2]
IUPAC Name	3-[(4-chlorophenoxy)methyl]-4-methoxybenzoic acid	[1]
Monoisotopic Mass	292.05023 Da	[2]
Predicted XlogP	3.5	[2]
Appearance	Predicted: White to off-white solid	N/A

Proposed Synthesis: A Strategic Approach via Williamson Ether Synthesis

While specific literature for the synthesis of this exact molecule is scarce, a robust and logical pathway can be designed based on the well-established Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ether linkages via an SN₂ mechanism, involving the reaction of a phenoxide with an alkyl halide.[3][4]

Our strategy involves two key starting materials: 4-chlorophenol and a suitable 3-(halomethyl)-4-methoxybenzoic acid derivative. To ensure high yields and prevent unwanted side reactions (such as self-condensation or polymerization), the carboxylic acid group of the benzoic acid derivative should be protected, typically as a methyl or ethyl ester, prior to the etherification step.

Diagram of Proposed Synthetic Workflow



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Sources

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